molecular formula C8H15NO2 B1501181 tert-Butyl azetidine-2-carboxylate CAS No. 208034-97-3

tert-Butyl azetidine-2-carboxylate

Cat. No.: B1501181
CAS No.: 208034-97-3
M. Wt: 157.21 g/mol
InChI Key: KHNFEQCEQIAFES-UHFFFAOYSA-N
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Description

Tert-butyl azetidine-2-carboxylate: is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of azetidine-2-carboxylic acid with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form azetidine-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are typically employed.

Major Products Formed:

  • Oxidation: Azetidine-2-carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Various functionalized azetidines.

Scientific Research Applications

Chemistry: Tert-butyl azetidine-2-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: The compound finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Azetidine-2-carboxylic acid: The parent compound without the tert-butyl group.

  • L-azetidine-2-carboxylic acid: The enantiomer of azetidine-2-carboxylic acid.

  • Other esters of azetidine-2-carboxylic acid: Such as methyl, ethyl, and propyl esters.

Uniqueness: Tert-butyl azetidine-2-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability compared to other esters of azetidine-2-carboxylic acid.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound in organic synthesis and pharmaceutical research.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

tert-butyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNFEQCEQIAFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666591
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208034-97-3
Record name tert-Butyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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